molecular formula C18H17N3O5S2 B2994443 ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate CAS No. 896706-28-8

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate

Cat. No.: B2994443
CAS No.: 896706-28-8
M. Wt: 419.47
InChI Key: ONDKGHICNKGNEQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with ethyl 2-aminobenzoate under specific conditions to form the desired product . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or amine compounds.

Scientific Research Applications

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of antimicrobial and anticancer research.

    Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the core benzothiadiazine structure and exhibit similar biological activities.

    Quinolone derivatives: These compounds have comparable pharmacological properties and are used in similar therapeutic areas.

Uniqueness

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of both benzothiadiazine and benzoate moieties. This combination enhances its potential for diverse biological activities and applications in various fields of research .

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-2-26-17(23)12-7-3-4-8-13(12)19-16(22)11-27-18-20-14-9-5-6-10-15(14)28(24,25)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKGHICNKGNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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